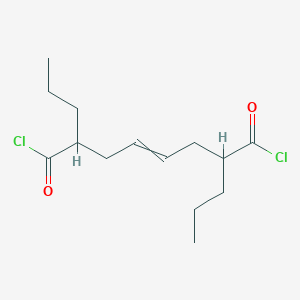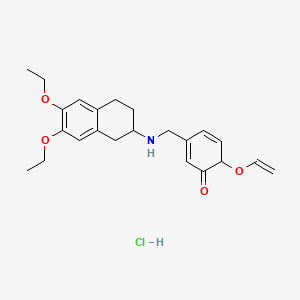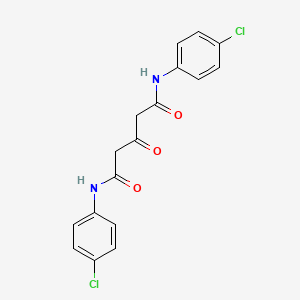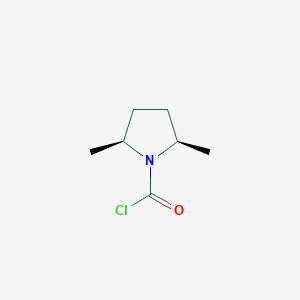
4-Oxononanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Oxononanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of nonanoic acid derivatives. The reaction typically requires an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of nonanoic acid using metal catalysts such as platinum or palladium. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxononanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxoacids or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-hydroxynonanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Higher oxoacids or carboxylic acids.
Reduction: 4-Hydroxynonanedioic acid.
Substitution: Esters of this compound.
Aplicaciones Científicas De Investigación
4-Oxononanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-oxononanedioic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and other biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
4-Oxononanedioic acid can be compared with other similar compounds, such as:
Nonanoic acid: Lacks the ketone group and has different chemical properties.
4-Hydroxynonanedioic acid: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.
Adipic acid: A shorter dicarboxylic acid with different industrial applications.
The uniqueness of this compound lies in its combination of a ketone group and two carboxylic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
71759-57-4 |
|---|---|
Fórmula molecular |
C9H14O5 |
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
4-oxononanedioic acid |
InChI |
InChI=1S/C9H14O5/c10-7(5-6-9(13)14)3-1-2-4-8(11)12/h1-6H2,(H,11,12)(H,13,14) |
Clave InChI |
HFDZTOXOYQEXAZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)





![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)

![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)

